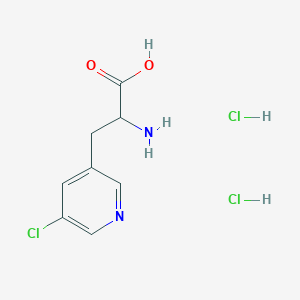![molecular formula C27H25N5O3S B2654264 N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-45-1](/img/no-structure.png)
N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Positive Inotropic Evaluation
A study conducted by Li et al. (2008) focused on synthesizing a series of compounds similar to the specified chemical, evaluating their positive inotropic activities. This research aimed to find more potent positive inotropic agents, with some compounds showing favorable activity compared to standard drugs like Milrinone. Such studies indicate the potential of triazoloquinazoline derivatives in developing cardiovascular treatments (Li et al., 2008).
Glycosylation and Chemical Transformations
Another study by Saleh and Abdel-megeed (2003) explored the glycosylation of related compounds, leading to the creation of S-glycoside and N-glycoside derivatives. This research highlights the chemical versatility of triazoloquinazoline derivatives and their potential for creating diverse bioactive molecules (Saleh & Abdel-megeed, 2003).
Antihistaminic Agents
Alagarsamy et al. (2009) synthesized and tested a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones for their in vivo H1-antihistaminic activity. Their findings indicated that these compounds, including a notably potent one compared to chlorpheniramine maleate, could serve as a prototype for developing new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 4-methoxybenzylamine with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol. The final product is obtained by the acetylation of the resulting intermediate.", "Starting Materials": [ "4-methoxybenzylamine", "2-bromoacetylthiophene", "5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-bromoacetylthiophene in dichloromethane in the presence of triethylamine to yield N-(4-methoxybenzyl)-2-bromoacetylthiophene intermediate.", "Step 2: The intermediate obtained in step 1 is reacted with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol in diethyl ether in the presence of sodium bicarbonate to yield N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide intermediate.", "Step 3: The intermediate obtained in step 2 is acetylated with acetic anhydride in dichloromethane in the presence of triethylamine to yield the final product, N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide." ] } | |
CAS-Nummer |
1111151-45-1 |
Molekularformel |
C27H25N5O3S |
Molekulargewicht |
499.59 |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-21-13-11-20(12-14-21)17-28-24(33)18-36-27-30-29-26-31(16-15-19-7-3-2-4-8-19)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33) |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methylphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2654181.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate](/img/structure/B2654185.png)
![ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2654187.png)

![11-(2,4-dichloro-5-methylbenzenesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2654190.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2654202.png)
![1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea](/img/structure/B2654203.png)
